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molecular formula C6H12N2O2S B8397167 4-cyano-N-methylbutane-1-sulfonamide

4-cyano-N-methylbutane-1-sulfonamide

Cat. No. B8397167
M. Wt: 176.24 g/mol
InChI Key: IYQKBXNQIFBHNI-UHFFFAOYSA-N
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Patent
US08716293B2

Procedure details

4-Chloro-N-methylbutane-1-sulfonamide (54 mmol), KCN (108 mmol) and 18-crown ether-6 (11 mmol) were dissolved in CH3CN (100 ml). The mixture was stirred at reflux temperature overnight. The mixture was cooled and filtered. The residue was purified by flash column chromatography over silica gel (eluent: CH2Cl2, then ethyl acetate). Yield: 3.2 g (70% purity).
Name
4-Chloro-N-methylbutane-1-sulfonamide
Quantity
54 mmol
Type
reactant
Reaction Step One
Name
Quantity
108 mmol
Type
reactant
Reaction Step One
[Compound]
Name
18-crown ether-6
Quantity
11 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][S:6]([NH:9][CH3:10])(=[O:8])=[O:7].[C-:11]#[N:12].[K+]>CC#N>[C:11]([CH2:2][CH2:3][CH2:4][CH2:5][S:6]([NH:9][CH3:10])(=[O:8])=[O:7])#[N:12] |f:1.2|

Inputs

Step One
Name
4-Chloro-N-methylbutane-1-sulfonamide
Quantity
54 mmol
Type
reactant
Smiles
ClCCCCS(=O)(=O)NC
Name
Quantity
108 mmol
Type
reactant
Smiles
[C-]#N.[K+]
Name
18-crown ether-6
Quantity
11 mmol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography over silica gel (eluent

Outcomes

Product
Name
Type
Smiles
C(#N)CCCCS(=O)(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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